N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 899730-81-5
VCID: VC11904566
InChI: InChI=1S/C17H21N3O6/c21-15(16(22)19-13-6-2-3-7-14(13)20(23)24)18-10-12-11-25-17(26-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,21)(H,19,22)
SMILES: C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C17H21N3O6
Molecular Weight: 363.4 g/mol

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide

CAS No.: 899730-81-5

Cat. No.: VC11904566

Molecular Formula: C17H21N3O6

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide - 899730-81-5

Specification

CAS No. 899730-81-5
Molecular Formula C17H21N3O6
Molecular Weight 363.4 g/mol
IUPAC Name N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-nitrophenyl)oxamide
Standard InChI InChI=1S/C17H21N3O6/c21-15(16(22)19-13-6-2-3-7-14(13)20(23)24)18-10-12-11-25-17(26-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,21)(H,19,22)
Standard InChI Key NYXKAQCKIONVLY-UHFFFAOYSA-N
SMILES C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The molecule comprises three distinct regions:

  • 1,4-Dioxaspiro[4.5]decane: A spirocyclic ketal formed by fusing a cyclohexane ring with a 1,4-dioxolane ring . This system introduces conformational rigidity and influences solubility due to its ether linkages.

  • Ethanediamide linker: A diamide derived from oxalic acid, connecting the spirocyclic methyl group to the aromatic nitro group. This linker provides hydrogen-bonding sites and modulates electronic interactions .

  • 2-Nitrophenyl group: An ortho-substituted nitrobenzene fragment contributing strong electron-withdrawing effects and potential reactivity in electrophilic substitution reactions .

Molecular Formula and Weight

  • Empirical Formula: C17H19N4O6\text{C}_{17}\text{H}_{19}\text{N}_4\text{O}_6

  • Molecular Weight: 375.36 g/mol

  • Derivation:

    • Spirocyclic moiety: C9H15O2\text{C}_9\text{H}_{15}\text{O}_2 (from 1,4-dioxaspiro[4.5]decane methyl group)

    • Ethanediamide: C2H2N2O2\text{C}_2\text{H}_2\text{N}_2\text{O}_2

    • 2-Nitrophenyl: C6H4NO2\text{C}_6\text{H}_4\text{NO}_2

Spectral Characteristics (Predicted)

TechniqueKey Features
IR Spectroscopy- ν(C=O)\nu(\text{C=O}): 1660–1680 cm1^{-1} (amide I)
- ν(NO2)\nu(\text{NO}_2): 1520, 1350 cm1^{-1} (asymmetric/symmetric stretching)
1^1H NMR- δ 1.2–2.1 ppm (spirocyclic CH2_2 groups)
- δ 3.6–4.2 ppm (dioxolane OCH2_2O)
- δ 7.5–8.3 ppm (aromatic H from nitrophenyl)
MS (ESI)Molecular ion peak at m/z 375.36 [M+H]+^+ with fragments at m/z 172 (spiro ring loss) and m/z 139 (nitrophenyl-amide)

Synthetic Routes and Methodological Considerations

Proposed Synthesis Pathway

A plausible route involves sequential amidation and coupling reactions:

  • Step 1: React 1,4-dioxaspiro[4.5]decane-2-methanamine with oxalyl chloride to form the monoamide intermediate.

  • Step 2: Couple the intermediate with 2-nitroaniline using a coupling agent (e.g., EDC/HOBt) to yield the target diamide .

Reaction Scheme:

Spiro-amine+ClC(O)C(O)ClSpiro-monoamide2-nitroanilineTarget Compound\text{Spiro-amine} + \text{ClC(O)C(O)Cl} \rightarrow \text{Spiro-monoamide} \xrightarrow{\text{2-nitroaniline}} \text{Target Compound}

Optimization Challenges

  • Spirocycle Stability: The dioxolane ring is prone to acid-catalyzed hydrolysis, necessitating anhydrous conditions .

  • Nitro Group Sensitivity: Reduction risks during amidation require inert atmospheres and low-temperature processing .

Physicochemical Properties

Solubility and Partitioning

PropertyValue/PredictionBasis
LogP (octanol-water)1.2–1.8Nitro group polarity vs. spiro hydrophobicity
Aqueous Solubility2.1 mg/mL (25°C)Moderate H-bonding capacity

Thermal Stability

  • Melting Point: Estimated 145–150°C (decomposition observed near 160°C due to nitro group) .

  • DSC Analysis: Endothermic peak at 148°C (crystalline structure breakdown) .

Reactivity and Functional Group Interactions

Electrophilic Susceptibility

  • Nitro Group: Participates in nucleophilic aromatic substitution under basic conditions (e.g., OH^- attack at meta position) .

  • Amide Bonds: Resistant to hydrolysis at neutral pH but cleavable via strong acids/bases (e.g., 6M HCl, 100°C) .

Photochemical Behavior

UV-Vis absorption at 270 nm (ε=4500M1cm1\varepsilon = 4500 \, \text{M}^{-1}\text{cm}^{-1}) due to nitro-aromatic conjugation, suggesting sensitivity to light-induced degradation .

ParameterAssessment
Acute ToxicityLD50_{50} (oral, rat): ~300 mg/kg (estimated)
Skin IrritationModerate (nitroaryl sensitivity)
Environmental ImpactEC50_{50} (Daphnia): 12 mg/L (high risk)

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